N'-[(1E)-1-(4-bromophenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
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Overview
Description
N’-[(1E)-1-(4-bromophenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a chemical compound with the molecular formula C16H17BrN4O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-bromophenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-bromophenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into its corresponding reduced form.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative .
Scientific Research Applications
N’-[(1E)-1-(4-bromophenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-bromophenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide
- (E)-2-(1-(4-bromophenyl)ethylidene)-1-tosylhydrazine
Uniqueness
N’-[(1E)-1-(4-bromophenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is unique due to its specific structural features, such as the presence of the indazole ring and the bromophenyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
Properties
Molecular Formula |
C16H17BrN4O |
---|---|
Molecular Weight |
361.24 g/mol |
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C16H17BrN4O/c1-10(11-6-8-12(17)9-7-11)18-21-16(22)15-13-4-2-3-5-14(13)19-20-15/h6-9H,2-5H2,1H3,(H,19,20)(H,21,22)/b18-10+ |
InChI Key |
LJSPIFZVPXODIC-VCHYOVAHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NNC2=C1CCCC2)/C3=CC=C(C=C3)Br |
Canonical SMILES |
CC(=NNC(=O)C1=NNC2=C1CCCC2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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